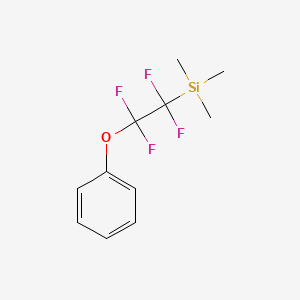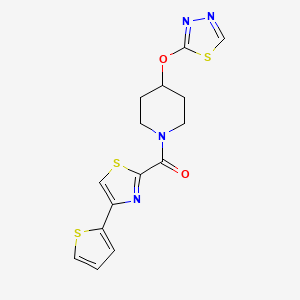
2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide is a complex organic compound that features a naphthalene ring, an oxazolidinone moiety, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of the naphthalene ring: This step involves the coupling of the naphthalene derivative with the oxazolidinone intermediate, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the acetamide group: The final step involves the acylation of the intermediate compound to introduce the acetamide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(naphthalen-1-yl)-N-((2-oxo-3-phenyl)oxazolidin-5-yl)methyl)acetamide
- **2-(naphthalen-1-yl)-N-((2-oxo-3-(m-tolyl)oxazolidin-5-yl)methyl)acetamide
- **2-(naphthalen-1-yl)-N-((2-oxo-3-(o-tolyl)oxazolidin-5-yl)methyl)acetamide
Uniqueness
What sets 2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide apart from similar compounds is the specific arrangement of its functional groups, which can lead to unique chemical reactivity and biological activity. The presence of the p-tolyl group, in particular, may confer distinct steric and electronic properties, influencing its interactions with other molecules.
Propriétés
IUPAC Name |
N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16-9-11-19(12-10-16)25-15-20(28-23(25)27)14-24-22(26)13-18-7-4-6-17-5-2-3-8-21(17)18/h2-12,20H,13-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGPQSAVCHCRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2780749.png)
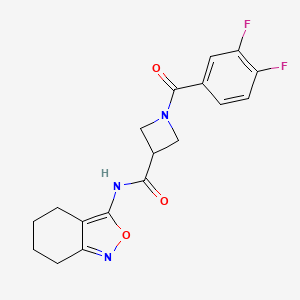

![3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B2780752.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2780755.png)
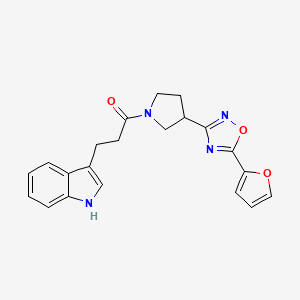
![8-(2-(dimethylamino)ethyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780758.png)
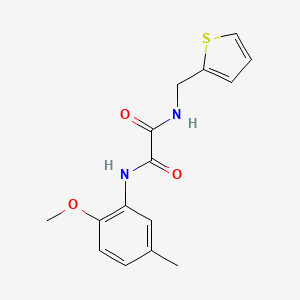
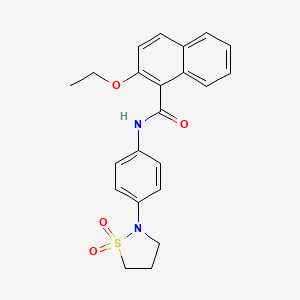
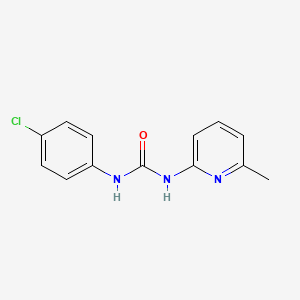
![methyl 3-[(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2780766.png)
![ETHYL 2-{2-[(5-{[(2-FLUOROPHENYL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2780768.png)
